molecular formula C8H3BrCl2O B6253716 3-bromo-5,7-dichloro-1-benzofuran CAS No. 99660-98-7

3-bromo-5,7-dichloro-1-benzofuran

Cat. No.: B6253716
CAS No.: 99660-98-7
M. Wt: 265.92 g/mol
InChI Key: UXJUTTUYFGYNOK-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloro-1-benzofuran (CAS 99660-98-7) is a halogenated benzofuran derivative of significant interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic intermediate, particularly for the construction of more complex heterocyclic systems. Its molecular formula is C8H3BrCl2O and it has a molecular weight of 265.92 . The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. Research indicates that benzofuran derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . Specifically, bromo- and chloro-substituted benzofurans have been identified as key precursors in the synthesis of novel compounds with enhanced antibacterial activity against strains such as Staphylococcus aureus and MRSA, as well as antifungal activity against Candida species . The presence of multiple halogens on the benzofuran core facilitates further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop new active molecules. Beyond pharmaceutical applications, benzofuran derivatives are also investigated for their utility in materials science, finding potential uses in the development of organic electronic materials, molecular wires, and fluorescent dyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99660-98-7

Molecular Formula

C8H3BrCl2O

Molecular Weight

265.92 g/mol

IUPAC Name

3-bromo-5,7-dichloro-1-benzofuran

InChI

InChI=1S/C8H3BrCl2O/c9-6-3-12-8-5(6)1-4(10)2-7(8)11/h1-3H

InChI Key

UXJUTTUYFGYNOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)Br)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5,7 Dichloro 1 Benzofuran and Analogues

De Novo Synthesis Strategies for the Benzofuran (B130515) Skeleton

De novo strategies for constructing the benzofuran core are centered on forming the heterocyclic ring from acyclic or partially cyclic precursors. These methods include annulation reactions, where a ring is formed onto an existing structure, and various cross-coupling strategies that build key carbon-carbon bonds necessary for the final ring system.

Annulation and Cyclization Reactions Utilizing Phenols and Functionalized Precursors

Annulation and cyclization reactions are powerful tools for benzofuran synthesis, typically starting from substituted phenols. These reactions can proceed through either the joining of two separate molecules (intermolecular) or the ring-closing of a single, appropriately functionalized molecule (intramolecular).

Intermolecular annulation involves the reaction of a phenol (B47542) with a suitable coupling partner to construct the furan (B31954) ring in a single or multi-step sequence. Transition metal catalysis is frequently employed to facilitate these transformations.

One prominent method is the copper-mediated oxidative annulation of phenols with alkynes. rsc.org This approach allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org For instance, the reaction between phenols and unactivated internal alkynes can be achieved using a copper catalyst, representing a direct method for forming the benzofuran core. rsc.org Similarly, palladium catalysts can be used to achieve the heteroannulation of phenols with alkynes or olefins to produce benzofuran derivatives. banrepcultural.orgrsc.orgrsc.org

Iron catalysts have also been utilized in the oxidative reaction of simple phenols with β-ketoesters to generate polysubstituted benzofurans. acs.org Another approach involves the acid-mediated intermolecular annulation between phenols and β-methoxy-β-ketoesters, which can selectively yield benzofurans when the reaction is conducted in the presence of water. thieme-connect.com

Intramolecular cyclization pathways are a cornerstone of benzofuran synthesis, starting from precursors where the atoms required for the furan ring are already part of the same molecule.

ortho-Hydroxystilbenes: The oxidative cyclization of o-hydroxystilbenes provides a direct route to 2-arylbenzofurans. This transformation can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in either stoichiometric or catalytic amounts. organic-chemistry.org

ortho-Allyloxybenzenes: Substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes. This process involves a ruthenium-catalyzed isomerization of the C-allyl and O-allyl groups, which is followed by a ring-closing metathesis reaction to form the furan ring. organic-chemistry.org Palladium catalysts are also effective in promoting the cyclization of o-allylphenol derivatives. mdpi.comresearchgate.net

Other important intramolecular pathways include the cyclization of o-alkynylphenols, which can be catalyzed by indium(III) halides, and the cyclization of o-alkynylphenyl allyl ethers. organic-chemistry.orgresearchgate.net Metal-free cascade reactions, involving a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization with an ortho-acetylene group, have also been developed for synthesizing benzofurans. rsc.org

The choice of catalyst is critical in benzofuran synthesis, as it dictates the reaction pathway, efficiency, and selectivity. Several transition metals have proven to be indispensable for these transformations. nih.govacs.org

Palladium: Palladium is one of the most versatile catalysts for benzofuran synthesis. It is widely used in oxidative cyclization reactions, such as the conversion of 3-phenoxyacrylates into benzofurans via direct C-H functionalization. acs.org Palladium catalysts are also central to cross-coupling strategies like the Sonogashira reaction for building the benzofuran core and for the cyclization of o-allylphenols. organic-chemistry.orgresearchgate.netresearchgate.net

Copper: Copper catalysts are particularly effective for the oxidative annulation of phenols with alkynes. rsc.orgrsc.org They can be used to couple o-iodophenols with aryl acetylenes to form 2-arylbenzo[b]furans in a palladium-free method. researchgate.net Copper salts are also frequently used as co-catalysts in palladium-catalyzed Sonogashira couplings. wikipedia.org

Ruthenium: Ruthenium catalysts are employed in unique transformations. For example, a cationic Ru-H complex can catalyze the dehydrative C-H alkenylation of phenols with diols, leading to annulation and the formation of benzofuran derivatives. organic-chemistry.orgthieme-connect.com Ruthenium is also key for the isomerization and ring-closing metathesis sequence starting from 1-allyl-2-allyloxybenzenes. organic-chemistry.org

Iron: Iron catalysts, being earth-abundant and less toxic, offer a cost-effective alternative. Iron chloride has been used to catalyze Lewis-acid-promoted intramolecular ring-closing reactions of substituted alkynyl benzenes. nih.gov Iron catalysis also enables C-H alkylation and ring-opening cascades with vinylbenzofurans. unipr.itnih.gov

Indium: Indium(III) halides have been shown to effectively catalyze the hydroalkoxylation of o-alkynylphenols, leading to the formation of benzo[b]furans in good yields. organic-chemistry.org

CatalystPrecursor(s)Reaction TypeRef.
Palladium Phenols + PropiolatesOxidative Cyclization acs.org
o-AllylphenolsIntramolecular Cyclization researchgate.net
o-Iodophenols + AlkynesSonogashira Coupling/Cyclization nih.gov
Copper Phenols + AlkynesOxidative Annulation rsc.orgrsc.org
o-Iodophenols + Aryl AcetylenesCoupling/Cyclization researchgate.net
Ruthenium Phenols + DiolsDehydrative Annulation thieme-connect.com
1-Allyl-2-allyloxybenzenesIsomerization/Ring-Closing Metathesis organic-chemistry.org
Iron Alkynyl BenzenesIntramolecular Cyclization nih.gov
VinylbenzofuransC-H Alkylation/Ring Opening unipr.itnih.gov
Indium o-AlkynylphenolsIntramolecular Hydroalkoxylation organic-chemistry.org

Cross-Coupling Strategies for Benzofuran Core Construction

Cross-coupling reactions are fundamental to modern organic synthesis and provide powerful methods for constructing the benzofuran skeleton. These reactions typically involve the formation of a key carbon-carbon bond that facilitates a subsequent cyclization step.

The Sonogashira cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been adapted for the synthesis of benzofurans, often in a one-pot, multi-component process. nih.gov

The typical strategy involves the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne. researchgate.netnih.gov This reaction, which often employs a copper co-catalyst, first forms an o-alkynylphenol intermediate. acs.org This intermediate, often without being isolated, then undergoes an intramolecular cyclization (5-exo-dig) to furnish the benzofuran ring. This tandem Sonogashira coupling-cyclization sequence is a reliable and versatile route to a wide array of 2,3-disubstituted benzofurans. nih.govresearchgate.net The use of microwave irradiation can accelerate the process, leading to shorter reaction times and cleaner products. nih.gov

Palladium-Catalyzed Enolate Arylation Methods

Palladium-catalyzed enolate arylation has emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of benzofurans. This one-pot method involves the reaction of ketones with o-bromophenols, followed by acid-catalyzed cyclization to yield the desired benzofuran structure. organic-chemistry.orgnih.gov The process demonstrates broad substrate scope, allowing for the synthesis of differentially substituted benzofurans in moderate to excellent yields. nih.gov

Optimization of this method has identified specific phosphine (B1218219) ligands, bases, and solvents that enhance reaction efficiency. For instance, rac-DTBPB has been found to be an effective phosphine ligand, with sodium tert-butoxide as the base and toluene (B28343) as the preferred solvent. organic-chemistry.org These reactions typically proceed at temperatures ranging from 80–110 °C. organic-chemistry.org The utility of this methodology has been showcased in the concise synthesis of natural products like eupomatenoid 6. organic-chemistry.orgnih.gov

This approach is advantageous as it avoids harsh reaction conditions and tolerates a variety of functional groups on both the ketone and the o-bromophenol starting materials. organic-chemistry.org However, limitations exist, as electron-poor bromophenols and certain heterocyclic substrates may not react efficiently. organic-chemistry.org

Suzuki-Miyaura Coupling for Benzofuran Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for carbon-carbon bond formation, applicable to the synthesis of complex organic molecules, including benzofuran derivatives. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov

While direct synthesis of 3-bromo-5,7-dichloro-1-benzofuran via Suzuki-Miyaura coupling is not explicitly detailed in the provided context, the principles of this reaction are fundamental to the synthesis of substituted aryl compounds. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials. nih.gov For instance, a Suzuki-Miyaura cross-coupling has been successfully developed for unprotected ortho-bromoanilines, demonstrating its robustness and applicability on a gram scale. nih.gov This suggests the potential for adapting this methodology to couple appropriate precursors for the synthesis of the target molecule.

Environmentally Benign Synthetic Protocols for Benzofuran Derivatives

In recent years, the development of environmentally friendly synthetic methods has become a major focus in organic chemistry. This includes the use of microwave irradiation, green solvents, and catalyst-free or reduced catalyst systems to minimize environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of benzofuran-3(2H)-ones. nih.govsemanticscholar.org The process involves the screening of reaction conditions and substrate scope to find the optimal parameters. nih.gov For example, a one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed using controlled microwave irradiation, offering advantages such as short reaction times and chromatography-free product isolation. nih.gov

ReactionConditionsYieldReference
Synthesis of Benzofuran-3(2H)-onesMicrowave irradiation43% to 58% nih.govsemanticscholar.org
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-onesMicrowave irradiation, one-potNot specified nih.gov
Green Solvent-Based Methodologies

The use of green solvents is a cornerstone of sustainable chemistry, aiming to reduce the environmental footprint of chemical processes. researchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have been employed as environmentally benign reaction media for the synthesis of benzofuran derivatives. acs.org These solvents can stabilize polar intermediates and accelerate reaction rates. acs.org Another green approach involves performing reactions in a mixture of ethanol (B145695) and a phosphate (B84403) buffer solution, which is considered a safe waste solvent. archivepp.comarchivepp.com

Green Solvent SystemApplicationKey FeaturesReference
Choline chloride-ethylene glycol (DES)One-pot synthesis of benzofuran derivativesEco-friendly, stabilizes polar intermediates acs.org
Ethanol and phosphate buffer solutionElectro-synthesis of new benzofuransSafe waste solvent, mild conditions archivepp.comarchivepp.com
Catalyst-Free or Reduced Catalyst Systems

Developing synthetic methods that operate without a catalyst or with reduced catalyst loading is highly desirable for both economic and environmental reasons. archivepp.comarchivepp.com Catalyst-free methods for benzofuran synthesis have been reported, such as the reaction between nitroepoxides and salicylaldehydes using potassium carbonate as a base in DMF. nih.govacs.org This particular reaction proceeds at 110 °C and yields various benzofuran derivatives. acs.org

Another notable catalyst-free approach is the electrochemical synthesis of benzofurans. This method involves the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles in a phosphate buffer and ethanol mixture. archivepp.comarchivepp.com This one-pot method is fast, clean, and produces high-purity products. archivepp.comarchivepp.com

Post-Synthetic Halogenation and Functionalization of Benzofuran

The introduction of halogen atoms onto the benzofuran scaffold is a crucial step in the synthesis of compounds like this compound. Halogenated benzofurans are important intermediates for further functionalization through cross-coupling reactions. researchgate.net

Bromination of benzofuran with elemental bromine can lead to the formation of 2,3-dibromobenzofuran. chempedia.info Regioselective halogen/metal exchange can then be employed to furnish 3-bromobenzofuran. chempedia.info The halogenation of benzofuran and its derivatives has been studied, and it's known that the reaction can proceed via the formation of an adduct between the halogen and the benzofuran. rsc.org The position of the halogen atom on the benzofuran ring is a critical determinant of its subsequent reactivity and biological activity. nih.gov The introduction of halogens can significantly enhance the biological properties of benzofuran derivatives. nih.gov

Further functionalization of the benzofuran core can be achieved through various C-H functionalization reactions, which allow for the direct introduction of alkyl, aryl, and other groups onto the heterocyclic ring. hw.ac.uk

Regioselective Bromination and Chlorination Strategies on Benzofuran Core

Achieving the specific 3-bromo-5,7-dichloro substitution pattern on a benzofuran core necessitates highly regioselective halogenation strategies. The inherent reactivity of the benzofuran ring system typically favors electrophilic attack at the C2 or C3 position of the furan ring. stackexchange.compixel-online.net The benzene (B151609) portion of the molecule is less reactive, but substitution can be directed by existing functional groups.

The synthesis could conceivably start from a pre-chlorinated phenol. For instance, the cyclization of an α-phenoxycarbonyl compound derived from 3,5-dichlorophenol (B58162) could yield a 5,7-dichlorobenzofuran (B1596099) intermediate. oregonstate.edu Subsequent bromination would then need to be directed specifically to the C3 position. Direct chlorination of unprotected aniline (B41778) derivatives using copper(II) chloride has been shown to yield para-chlorinated products with high regioselectivity, a principle that can be adapted to phenolic precursors for benzofuran synthesis. nih.gov Similarly, protocols using oxone-halide systems can achieve efficient and regioselective halogenation under environmentally benign conditions. researchgate.net

The order of halogen introduction is crucial. Introducing the chlorine atoms onto the benzene ring first, followed by selective bromination at the C3 position, is a plausible route. The electron-withdrawing nature of the chlorine atoms at C5 and C7 would deactivate the benzene ring to further electrophilic attack, thereby favoring substitution on the more electron-rich furan ring.

Introduction of Halogen Substituents via Electrophilic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto aromatic rings. masterorganicchemistry.com For the benzofuran scaffold, electrophilic attack generally occurs at the C2 or C3 position. stackexchange.com The outcome of the reaction (C2 vs. C3 substitution) can be influenced by the specific electrophile and reaction conditions. Attack at the C3 position produces a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

To synthesize this compound, a multi-step electrophilic substitution process would be necessary.

Chlorination: Starting with benzofuran, a Friedel-Crafts type chlorination using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) could be employed. masterorganicchemistry.comyoutube.com However, controlling the reaction to achieve selective dichlorination at the 5 and 7 positions is challenging and may lead to mixtures of products. A more controlled approach would involve starting with a precursor already containing the dichloro pattern, such as 3,5-dichloroaniline (B42879) or 3,5-dichlorophenol, to construct the benzofuran ring.

Bromination: Once 5,7-dichlorobenzofuran is obtained, electrophilic bromination would be directed to the furan ring. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent are commonly used for the bromination of such heterocyclic systems. The presence of the deactivating chloro groups on the benzene ring would further favor substitution at the C3 position.

The table below summarizes common reagents used for electrophilic halogenation.

Halogenation TypeReagentCatalyst/ConditionsTarget Position
ChlorinationChlorine (Cl₂)Lewis Acid (e.g., AlCl₃, FeCl₃)Aromatic Ring
BrominationBromine (Br₂)Lewis Acid or SolventAromatic Ring
BrominationN-Bromosuccinimide (NBS)Radical initiator or acidAllylic/Benzylic/Heterocyclic C-H

Direct C-H Bond Functionalization for Halogen Incorporation

Modern synthetic chemistry has seen the rise of direct C-H bond functionalization as a powerful tool for creating C-X bonds (where X is a halogen), offering a more atom-economical alternative to traditional methods. acs.orgresearchgate.net This approach avoids the need for pre-functionalized substrates (like organometallic reagents) by directly converting a C-H bond into a C-halogen bond, often with the aid of a transition metal catalyst. acs.org

For the synthesis of this compound, a palladium-catalyzed C-H halogenation could be envisioned. These reactions often utilize a directing group to achieve regioselectivity. acs.orgmdpi.com For instance, a suitable directing group placed at the C2 position of the benzofuran could direct halogenation to the C3 position. Similarly, C-H chlorination of the benzene part of the molecule could be achieved, although controlling the regioselectivity for the 5,7-pattern without a directing group is a significant challenge. The use of specialized oxidants and halogen sources is central to these methods. researchgate.net

Directed Ortho Metallation (DoM) and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful variant of electrophilic aromatic substitution that allows for highly regioselective functionalization. wikipedia.orgorganic-chemistry.org The strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgyoutube.com This creates a stabilized aryllithium intermediate, which can then react with an electrophile, such as a halogen source. unito.it

To apply this to the synthesis of this compound, one could start with a benzofuran derivative bearing a DMG.

Halogenation at C7: A DMG at the C6 position could direct lithiation to the C7 position, followed by quenching with a chlorinating agent (e.g., hexachloroethane).

Halogenation at C5: Similarly, a DMG at C6 could potentially direct metalation to C5, although this is less common than ortho-lithiation. A directing group at C4 would more effectively direct lithiation to C5.

Halogenation at C3: A directing group at C2 (e.g., an amide) could direct lithiation to the C3 position, which could then be brominated by an electrophilic bromine source (e.g., 1,2-dibromoethane). unito.it

The success of DoM depends heavily on the choice of the directing group and its ability to coordinate with the organolithium base. organic-chemistry.orgyoutube.com

Directing Metalation Group (DMG)Potential Lithiation PositionSubsequent Electrophile
Amide (-CONR₂) at C2C3Bromine source (e.g., C₂Br₂F₄)
Methoxy (-OCH₃) at C6C7 or C5Chlorine source (e.g., C₂Cl₆)
Sulfoxide at C2C3Bromine source

Derivatization of this compound

Once synthesized, the title compound serves as a scaffold for further chemical modifications, leveraging the reactivity of its remaining unsubstituted positions and the installed halogen atoms.

Strategies for Further Functionalization at Unsubstituted Positions

The remaining unsubstituted carbon atoms on the this compound ring (C2, C4, and C6) are targets for further functionalization.

Position C2: The C2 position is particularly activated towards electrophilic attack and lithiation. Metalation at C2 followed by reaction with various electrophiles (e.g., aldehydes, ketones, alkyl halides) can introduce a wide range of substituents.

Positions C4 and C6: These positions on the benzene ring are less reactive due to the deactivating effects of the adjacent halogen atoms. However, functionalization can be achieved under more forcing conditions or through metal-catalyzed cross-coupling reactions if a suitable handle is introduced. For example, conversion of one of the chloro groups to a boronic ester could enable Suzuki coupling at that position.

Reactivity of Halogen Atoms in this compound for Further Transformation

The three halogen atoms on the molecule exhibit differential reactivity, which can be exploited for selective transformations, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl. Therefore, the C3-bromo group is the most likely site for initial transformation. quora.com

C3-Bromo Group: This position is primed for reactions like Suzuki coupling to form a C-C bond with a boronic acid, Sonogashira coupling to introduce an alkyne, or Buchwald-Hartwig amination to form a C-N bond. The electronic environment of the furan ring facilitates oxidative addition to the palladium catalyst.

C5 and C7-Chloro Groups: The chloro groups are significantly less reactive than the bromo group. They would typically require more specialized catalytic systems (e.g., catalysts with bulky, electron-rich phosphine ligands) and harsher reaction conditions to participate in cross-coupling reactions. This difference in reactivity allows for a stepwise functionalization approach, where the C3 position is modified first, followed by reactions at C5 or C7.

This differential reactivity is a key strategic element in the use of this compound as a building block for more complex molecules. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Benzofurans

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, wherein a nucleophile displaces a leaving group, typically a halide. nih.gov Unlike aliphatic SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically impossible for an aromatic ring. libretexts.org Instead, the reaction typically occurs via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Without such activation, the conditions required for substitution are generally harsh and impractical. In the case of this compound, the molecule lacks strong classical activating groups like a nitro group, making direct SNAr reactions challenging under standard conditions.

However, studies on analogous systems demonstrate the feasibility of this approach when suitable activation is present. For instance, research on 4,6-dichloro-5-nitrobenzofuroxan, a benzofuran analogue with two chlorine atoms and an activating nitro group, has shown that selective nucleophilic substitution can be achieved. mdpi.com In this molecule, the chlorine at the C4 position, which is ortho to the activating nitro group, is selectively displaced by various nitrogen nucleophiles, while the chlorine at C6 remains untouched. mdpi.com The strong electron-attracting effect of both the nitro group and the condensed furoxan ring facilitates the reaction by stabilizing the intermediate. mdpi.com This highlights the critical role of electronic activation in directing the regioselectivity of nucleophilic substitution on polyhalogenated benzofuran systems.

The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen, rather than the cleavage of the carbon-halogen bond. nih.gov

Representative Data for Nucleophilic Aromatic Substitution on Activated Halogenated Heterocycles
SubstrateNucleophileConditionsProductYieldReference
4,6-dichloro-5-nitrobenzofuroxanAnilineEthanol, reflux4-anilino-6-chloro-5-nitrobenzofuroxanGood mdpi.com
2,4-difluoronitrobenzenePhenoxideNot specifiedSequential displacement productsGood nih.gov
p-chloronitrobenzeneHydroxide ion130 °Cp-nitrophenolProduct Formed libretexts.org
2,4,6-trinitrochlorobenzeneAqueous NaOHRoom Temperature2,4,6-trinitrophenolProduct Formed libretexts.org
Cross-Coupling Reactions Utilizing Aryl Halides (e.g., Suzuki, Heck, Sonogashira with the existing halogens)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the functionalization of aryl halides. For a substrate like this compound, these reactions offer a pathway to selectively introduce new substituents at the C3, C5, or C7 positions by leveraging the differential reactivity of the C-Br and C-Cl bonds.

The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center, the first step in most cross-coupling catalytic cycles, is I > Br > OTf > Cl. wikipedia.orglibretexts.org This predictable selectivity allows for the targeted reaction of one halogen over another. In this compound, the C-Br bond is significantly more reactive than the C-Cl bonds, enabling selective coupling at the C3 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent (like a boronic acid or ester) with an aryl halide, is one of the most versatile methods for forming C-C bonds. libretexts.orgnih.gov For this compound, a Suzuki coupling would be expected to occur selectively at the C3-bromo position under standard conditions, leaving the two chloro substituents intact. Studies on other polyhalogenated heteroaromatic systems have demonstrated that careful selection of the palladium catalyst, ligand, and reaction conditions can control the site of coupling. rsc.org For example, in the coupling of 2-chloro-6-bromoquinoline, different palladium catalysts can direct the reaction to either the C2-chloro or the C6-bromo position. rsc.org This suggests that while C3-selective coupling would be the default for this compound, it may be possible to achieve coupling at the C5 or C7 positions under specifically tailored conditions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition, making the C-Br bond the primary site for reaction on this compound. wikipedia.orglibretexts.org The Heck reaction is widely used in the synthesis of complex molecules and fine chemicals and can be performed intramolecularly to construct cyclic systems. researchgate.netyoutube.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method is invaluable for introducing alkynyl moieties into aromatic systems. Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that chemoselective reactions can be achieved, allowing for the stepwise functionalization of the polyhalogenated ring. researchgate.net Applying this logic to this compound, a Sonogashira coupling would proceed preferentially at the C3-bromo position, yielding 3-alkynyl-5,7-dichloro-1-benzofuran. Subsequent, more forceful conditions could potentially enable further coupling at the less reactive chloro positions.

Representative Data for Cross-Coupling Reactions on Halogenated Heterocycles
Reaction TypeSubstrateCoupling PartnerConditionsProductYieldReference
Suzuki2-(4-bromophenyl)benzofuranPhenylboronic acidPd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C2-(biphenyl-4-yl)benzofuran92% nih.gov
Suzuki3-bromo-5-chloro-1,2,4-thiadiazoleArylboronic acidPd(dppf)Cl₂, dioxane, 80 °C5-aryl-3-bromo-1,2,4-thiadiazole (selective for Cl)N/A nih.gov
HeckIodobenzeneStyrenePdCl₂, K₂CO₃, Methanol, 120 °CStilbeneN/A wikipedia.org
Sonogashira3,5-dibromo-2,6-dichloropyridineTerminal AlkynePd(PPh₃)₄, CuI, Et₃N, THFMono-, di-, tri-, and tetraalkynylated pyridinesGood researchgate.net
Reductive Dehalogenation Studies

Reductive dehalogenation is a reaction that replaces a halogen atom with a hydrogen atom. This process can be highly valuable for the selective removal of halogens from a polyhalogenated compound, providing access to derivatives that might be difficult to synthesize directly. The selectivity of this reaction is typically governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl < C-F.

For this compound, the C-Br bond is the weakest and therefore the most susceptible to cleavage. This allows for selective debromination at the C3 position to yield 5,7-dichloro-1-benzofuran, while leaving the more robust C-Cl bonds intact. Achieving subsequent dechlorination would require harsher reaction conditions.

A variety of reagents can effect reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other chemical systems, such as metal hydrides, can also be employed. For instance, a complex formed from sodium hydride and lithium iodide has been shown to effectively reduce various aryl bromides to their corresponding arenes under relatively mild conditions. nih.gov This methodology was shown to be tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov Such a method could foreseeably be applied to selectively reduce the C3-bromo position of the target molecule.

Representative Data for Reductive Dehalogenation
SubstrateReagent/CatalystConditionsProductYieldReference
4-BromoacetophenoneNaH-LiI complexDMPU, 100 °C, 12 hAcetophenone98% nih.gov
1-Bromo-4-fluorobenzeneNaH-LiI complexDMPU, 100 °C, 12 hFluorobenzene99% nih.gov
1-Bromo-4-methoxybenzeneNaH-LiI complexDMPU, 100 °C, 12 hAnisole97% nih.gov

Reactivity and Reaction Pathways of 3 Bromo 5,7 Dichloro 1 Benzofuran

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. In benzofurans, the reaction's outcome is governed by the interplay of the fused ring system's inherent electronic properties and the directing effects of existing substituents.

Preferential Sites of Electrophilic Attack in Halogenated Benzofurans

The benzofuran system, an analog of indole, exhibits complex regioselectivity in electrophilic substitution. stackexchange.com Attack can occur at either the furan (B31954) or the benzene (B151609) ring. Generally, the furan ring is more electron-rich and thus more susceptible to electrophilic attack.

Theoretical and experimental studies on benzofuran itself show a preference for substitution at the C2 and C3 positions of the furan ring. stackexchange.com Attack at the C2 position leads to a stabilized sigma complex where the positive charge can be delocalized onto the benzene ring, similar to a benzylic carbocation. stackexchange.com Conversely, attack at the C3 position allows the lone pair of the furan oxygen to stabilize the adjacent positive charge through resonance. stackexchange.com

Influence of Halogen Substituents on Ring Activation/Deactivation

Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I effect), which outweighs their resonance electron-donating effect (+R effect). masterorganicchemistry.com In 3-bromo-5,7-dichloro-1-benzofuran, the presence of three halogen atoms—one bromine and two chlorine atoms—profoundly deactivates the entire heterocyclic system towards electrophilic attack.

Table 1: Effect of Substituents on Benzofuran Reactivity

SubstituentPosition(s)Electronic EffectInfluence on Electrophilic Substitution
Furan Oxygen1+R (strong), -I (moderate)Activating, ortho, para-directing
Bromine3+R (weak), -I (strong)Deactivating, ortho, para-directing
Chlorine5, 7+R (weak), -I (strong)Deactivating, ortho, para-directing

Nucleophilic Reactions and Annulation Chemistry

The electron-deficient nature of the halogenated benzofuran ring, a consequence of the multiple halogen substituents, makes it a candidate for nucleophilic reactions. Annulation, the formation of a new ring, is a powerful strategy in which such reactions can be employed to build more complex molecular architectures. sioc-journal.cn

Behavior of Halogenated Benzofurans in Nucleophilic Environments

Halogenated aromatic compounds can undergo nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). The chlorine atoms at C5 and C7, and the bromine at C3, make this compound susceptible to SNAr, particularly at these halogenated positions.

Another potential pathway, especially for aryl halides lacking strong electron-withdrawing groups, is the elimination-addition mechanism via a benzyne (B1209423) intermediate. masterorganicchemistry.com This typically requires a very strong base. For this compound, the formation of a benzyne intermediate by elimination of HBr or HCl could theoretically occur, followed by the addition of a nucleophile.

Intramolecular Cyclization Involving Functionalized Benzofuran Intermediates

Functionalized benzofurans are key intermediates in the synthesis of complex heterocyclic systems through intramolecular cyclization. nih.govnih.govrsc.org If this compound were functionalized with a suitable side chain, this chain could participate in an intramolecular reaction to form a new fused ring. For example, a side chain containing a nucleophilic group could displace one of the halogens on the ring to form a new cyclic structure.

Various catalytic systems, often employing transition metals, have been developed to facilitate such cyclizations, including intramolecular Heck reactions and dehydrogenative C-O coupling. acs.orgrsc.org These methods are instrumental in constructing polycyclic frameworks based on the benzofuran core. nih.govsioc-journal.cn

Metal-Mediated and Catalytic Transformations

The halogen atoms on this compound serve as synthetic handles for a variety of metal-mediated and catalytic cross-coupling reactions. These transformations are among the most powerful tools for C-C and C-heteroatom bond formation.

The bromine atom at the C3 position is generally more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This difference in reactivity allows for selective functionalization. For instance, a Suzuki coupling could be performed selectively at the C3 position by reacting this compound with a boronic acid in the presence of a palladium catalyst.

Copper-catalyzed reactions are also widely used for forming bonds with benzofuran scaffolds. nih.govrsc.orgchemrxiv.org These can include C-N, C-O, and C-S bond-forming reactions, further expanding the synthetic utility of this halogenated building block.

Table 2: Potential Metal-Catalyzed Reactions of this compound

Reaction NameCatalyst (Typical)Bond FormedReactive Site Preference
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂C-CC3-Br > C5/C7-Cl
Heck ReactionPd(OAc)₂C-C (alkene)C3-Br > C5/C7-Cl
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIC-C (alkyne)C3-Br > C5/C7-Cl
Buchwald-Hartwig AminationPd catalystsC-NC3-Br > C5/C7-Cl
Ullmann CondensationCu catalystsC-O, C-N, C-SC3-Br, C5/C7-Cl

These metal-catalyzed transformations provide a versatile platform for elaborating the structure of this compound, enabling its incorporation into more complex target molecules. rwth-aachen.de

Role of Transition Metals in Modifying Benzofuran Reactivity

Transition metals are indispensable tools for unlocking and directing the reactivity of benzofuran derivatives. In the context of halogenated benzofurans, these metals, particularly palladium, play a pivotal role in facilitating a variety of synthetic transformations that would otherwise be challenging to achieve. The presence of halogen substituents, such as the bromo and chloro groups in this compound, provides reactive handles for transition metal-catalyzed reactions. researchgate.net

The general reactivity of benzofurans is influenced by the electron-rich nature of the furan ring, making it susceptible to electrophilic attack. However, the strategic placement of halogens can modulate this reactivity, making certain positions more amenable to specific types of reactions. Transition metal catalysis, therefore, becomes crucial for selectively functionalizing the benzofuran core. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to benzofuran systems. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that might not be accessible through classical methods.

Coupling Reactions of this compound with Various Substrates

The bromine atom at the 3-position of this compound is a key site for transition metal-catalyzed coupling reactions. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed processes. This differential reactivity allows for selective functionalization at the 3-position while leaving the 5- and 7-chloro substituents intact.

A prime example of this is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction has been successfully employed for the synthesis of 2,3-disubstituted benzofurans from o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org While this example doesn't directly involve this compound, the underlying principle of palladium-catalyzed coupling at a halogenated position on the benzofuran ring is highly relevant.

Another significant class of coupling reactions are Suzuki and Stille couplings, which utilize organoboron and organotin reagents, respectively. These reactions are powerful methods for forming new C-C bonds and have been applied to halogenated benzofurans. researchgate.net For instance, the palladium-catalyzed coupling of a C-3 stannylated benzofuran with a vinyl triflate has been used as a key step in the synthesis of complex molecules. researchgate.net This demonstrates the utility of having a reactive handle at the 3-position, which can be achieved from a 3-bromo precursor.

The table below summarizes some of the key coupling reactions applicable to halogenated benzofurans, which are pertinent to the reactivity of this compound.

Coupling ReactionCatalyst SystemSubstrate 1Substrate 2Product Type
SonogashiraPd complex, Cu co-catalystAryl/Vinyl HalideTerminal AlkyneAlkynyl-substituted arene/vinyl
SuzukiPd complex, BaseOrganoboron reagentAryl/Vinyl HalideBiaryl, Vinyl arene
StillePd complexOrganotin reagentAryl/Vinyl HalideBiaryl, Vinyl arene

Radical Reactions and Mechanistic Studies

Beyond ionic and transition metal-catalyzed pathways, the reactivity of halogenated benzofurans can also be explored through radical reactions. The presence of halogen atoms can influence the stability of radical intermediates and provide sites for radical initiation.

Photochemical Reactivity of Halogenated Benzofurans

The photochemical reactivity of halogenated aromatic compounds is a well-established area of study. The carbon-halogen bond can undergo homolytic cleavage upon absorption of ultraviolet light, leading to the formation of aryl radicals. This process can initiate a variety of subsequent reactions.

For halogenated benzofurans like this compound, photolysis could potentially lead to the selective cleavage of the C-Br bond, which is generally weaker than the C-Cl bond. The resulting benzofuran-3-yl radical could then participate in a range of reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system. The specific reaction pathway would be dependent on the reaction conditions, including the solvent and the presence of any radical traps.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex halogenated benzofurans, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to decipher the intricate spin systems and establish the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of 3-bromo-5,7-dichloro-1-benzofuran is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the fused ring system. Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.

To resolve ambiguities in signal assignments and to map out the complete molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal the coupling between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations from the proton at position 2 to the carbons in the benzene ring would confirm the fusion of the furan (B31954) and benzene rings.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound based on empirical predictions and data from similar halogenated benzofurans.

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
2~7.8~145C4, C3a, C7a
4~7.5~125C5, C6, C7a
6~7.3~128C5, C7, C4
3-~110-
3a-~120H2, H4
5-~130H4, H6
7-~132H6
7a-~150H2, H4

Note: The chemical shift values are illustrative and based on general principles for halogenated aromatic compounds. Actual experimental values may vary.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become a reliable alternative for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimental data of related compounds for validation.

For this compound, DFT calculations could provide valuable insights into the expected ¹H and ¹³C chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Such computational studies can aid in the initial assignment of complex spectra and can help to distinguish between potential isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the benzofuran (B130515) core and the carbon-halogen bonds.

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene and furan rings.

C-O-C stretching: The ether linkage in the furan ring will give rise to strong absorptions, typically in the 1250-1050 cm⁻¹ range.

C-Cl stretching: Strong absorptions are expected in the 850-550 cm⁻¹ region.

C-Br stretching: This vibration typically appears at lower wavenumbers, in the 680-515 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational modes for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1050
C-Cl Stretch850 - 550
C-Br Stretch680 - 515

Note: These are general ranges and the exact positions of the bands can be influenced by the substitution pattern and molecular environment.

Computational chemistry plays a significant role in the interpretation of vibrational spectra. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. By comparing the calculated theoretical spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. This correlation helps in confirming the structure of the synthesized compound and provides a deeper understanding of its vibrational properties. For complex molecules like this compound, this approach is particularly valuable for assigning the congested fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). This isotopic signature is a key identifier for halogenated compounds.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a bromine atom: This would result in a significant fragment ion.

Loss of a chlorine atom: Cleavage of a C-Cl bond would also be a prominent fragmentation pathway.

Retro-Diels-Alder reaction: The furan ring could undergo a retro-Diels-Alder fragmentation, leading to the expulsion of acetylene (B1199291) (C₂H₂).

Sequential loss of halogens and other small molecules: The initial fragment ions can undergo further fragmentation, leading to a series of smaller ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would not only confirm its covalent structure but also provide invaluable information about its conformation and how the molecules pack in the solid state.

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. nih.govnih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While the crystal structure of this compound is not reported, the crystallographic data for several related halogenated benzofurans are available and illustrate the methodology. nih.govnih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for Related Halogenated Benzofuran Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuranTriclinicP-17.6696(1)8.6308(1)12.3225(2)96.084(1)91.510(1)113.609(1) nih.gov
5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuranTriclinicP-16.6992(2)8.4654(2)14.1065(3)101.773(1)99.283(1)92.067(1) nih.gov
5-Bromo-2,7-dimethyl-3-methylsulfinyl-1-benzofuranTriclinicP-17.6375(2)9.5170(2)11.2413(2)75.513(1)84.848(1)71.626(1) nih.gov

This table presents data for analogous compounds to demonstrate typical crystallographic parameters.

The crystal packing of halogenated aromatic compounds like this compound is governed by a variety of non-covalent interactions. Halogen bonding is a particularly significant interaction in such systems. mdpi.comdntb.gov.ua This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as another halogen atom or a π-system.

In the crystal lattice of this compound, one would expect to observe various intermolecular interactions, including:

Halogen bonds: Br···Cl, Br···O, Cl···O, Br···π, and Cl···π interactions.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

The study of these interactions is crucial for understanding the solid-state properties of the material. Computational studies, in conjunction with crystallographic data, can be used to quantify the strength of these interactions. acs.orgucl.ac.uk For example, the analysis of crystal structures of related compounds has shown the presence of Br···O halogen bonds and C-H···O hydrogen bonds that stabilize the molecular packing. nih.govresearchgate.net

Other Advanced Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the analysis of organic compounds, particularly for assessing purity and analyzing complex mixtures.

For a volatile and thermally stable compound like this compound, GC-MS would be a suitable method for routine analysis. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for identification. The use of a high-resolution mass spectrometer as the detector (GC-HRMS) offers enhanced specificity and sensitivity, which is particularly useful for trace analysis in complex environmental or biological samples. researchgate.netnih.gov

LC-MS is a complementary technique that is well-suited for less volatile or thermally labile compounds. For halogenated benzofurans, reversed-phase LC with a suitable mobile phase, coupled to a mass spectrometer, can be used for separation and detection. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and is a powerful tool for quantitative analysis and the identification of compounds in complex matrices.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The application of chiroptical spectroscopy, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is contingent upon the molecule being chiral. In its native form, this compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit a chiroptical response.

For chiroptical analysis to be applicable, a chiral center or element of chirality would need to be introduced into the molecular structure, creating chiral derivatives. This could be achieved, for example, by the addition of a chiral substituent at the 2- or 3-position of the benzofuran ring, leading to the formation of enantiomers.

While the direct synthesis and chiroptical analysis of chiral this compound derivatives are not documented, studies on other chiral benzofuran systems demonstrate the utility of this technique. For instance, chiroptical spectroscopy has been employed to:

Determine the absolute configuration of naturally occurring and synthetic chiral benzofurans. rsc.org

Investigate the interaction of chiral benzofuran derivatives with biological macromolecules, such as proteins, where changes in the CD spectrum can indicate binding and conformational changes. nih.govnih.gov

Characterize the helical structure of complex chiral molecules containing a benzofuran moiety. rsc.org

In a hypothetical scenario where a chiral derivative of this compound were synthesized, one would expect to observe specific signals in its CD spectrum. The sign (positive or negative) and intensity of these Cotton effects would be characteristic of the molecule's absolute configuration. However, without experimental data, any discussion of specific spectral features remains purely speculative.

Data Tables

No experimental or theoretical chiroptical data for chiral derivatives of this compound have been reported in the surveyed scientific literature. Therefore, no data tables can be presented.

Computational and Theoretical Investigations of 3 Bromo 5,7 Dichloro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool for predicting molecular properties and reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-bromo-5,7-dichloro-1-benzofuran, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. researchgate.net

The benzofuran (B130515) ring system is inherently planar. However, the presence of bulky halogen substituents (bromine and chlorine) can introduce minor deviations from planarity. It is expected that the optimized structure of this compound would largely retain a planar benzofuran core. Conformational analysis for a rigid molecule like this is straightforward, as there are no freely rotating bonds that would lead to significantly different stable conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C-Br Bond Length~1.88 Å
C-Cl (C5) Bond Length~1.74 Å
C-Cl (C7) Bond Length~1.73 Å
C-O Bond Length (furan)~1.37 Å
C=C Bond Length (furan)~1.35 Å
Dihedral Angle (C-C-C-C in benzene (B151609) ring)~0°

Note: These are estimated values based on typical bond lengths and the planarity of similar aromatic heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and more reactive.

For this compound, the HOMO is expected to be distributed over the benzofuran ring system, with significant contributions from the oxygen atom and the π-system of the benzene and furan (B31954) rings. The LUMO is likely to be located over the π-system as well, with potential contributions from the carbon-halogen bonds, particularly the C-Br bond, which is generally more susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine and bromine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzofuran.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These are hypothetical values based on trends observed in computational studies of other halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, in red) and positive electrostatic potential (electron-poor, in blue).

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Value
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.8 eV
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.67

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can also be used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

While the title compound is already halogenated, further derivatization reactions are of interest. Computational studies on the halogenation of benzofuran have shown that the reaction often proceeds through the formation of an adduct, which then decomposes to the halogenated product. rsc.org For this compound, electrophilic aromatic substitution would be a common pathway for further functionalization. Due to the presence of the oxygen atom, the benzofuran ring is activated towards electrophilic attack. However, the deactivating effect of the existing halogens must be considered.

Computational analysis of potential reaction pathways, such as nitration or further halogenation, would involve locating the transition state structures for the attack of the electrophile at different positions on the benzofuran ring. The activation energies associated with these transition states would reveal the most likely site of reaction. Given the directing effects of the substituents, electrophilic attack would likely be directed to the remaining unsubstituted positions on the benzene ring, with the precise location influenced by the interplay of the activating effect of the furan oxygen and the deactivating and directing effects of the halogens.

Transition state analysis would also be crucial in understanding derivatization reactions at the 3-position, such as in Suzuki or Stille coupling reactions, where the C-Br bond would be the reactive site. Computational modeling could help in understanding the oxidative addition step to the palladium catalyst and the subsequent steps of the catalytic cycle.

Spectroscopic Property Prediction from First Principles

First-principles calculations provide a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, offering a direct comparison with experimental data and aiding in structural elucidation.

Theoretical IR, Raman, and NMR Spectra Calculation

The vibrational and nuclear magnetic resonance spectra of this compound can be accurately predicted using DFT calculations. Typically, the geometry of the molecule is first optimized at a chosen level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following optimization, the harmonic vibrational frequencies are calculated, which correspond to the peak positions in the Infrared (IR) and Raman spectra. researchgate.net

A potential energy distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net For this compound, characteristic vibrational modes would include the C-Br and C-Cl stretching frequencies, as well as vibrations associated with the benzofuran core, such as C-O-C stretching and aromatic C-C stretching.

Similarly, NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical NMR spectrum that can be directly compared with experimental results, aiding in the confirmation of the molecular structure. researchgate.netresearchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents representative data based on typical frequency ranges for the indicated bonds in similar halogenated aromatic compounds, as would be calculated using DFT methods.

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectrum
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-O-C Asymmetric Stretch1250 - 1200IR
C-Cl Stretch850 - 550IR, Raman
C-Br Stretch680 - 515IR, Raman

UV-Vis Absorption and Emission Property Prediction

The electronic absorption and emission properties of this compound are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov Functionals such as CAM-B3LYP are often employed as they provide a more accurate description of charge-transfer excitations, which are common in conjugated systems.

The output of a TD-DFT calculation includes the excitation energy (in eV), the corresponding wavelength (λ_max in nm), and the oscillator strength (f), which is a measure of the transition's intensity. The primary electronic transition of interest is typically the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the molecule's electronic absorption characteristics. The halogen substituents, being electron-withdrawing, are expected to lower the energy of the HOMO and LUMO, influencing the absorption wavelength.

Table 2: Representative Predicted UV-Vis Absorption Data from TD-DFT Calculation This table shows hypothetical but realistic TD-DFT output for the principal electronic transition.

TransitionExcitation Energy (eV)Wavelength (λ_max, nm)Oscillator Strength (f)
S₀ → S₁ (HOMO→LUMO)4.152980.25
S₀ → S₂4.502750.18

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The response of a material to an applied electric field can be nonlinear, a property that is highly sought after for applications in optoelectronics and photonics. Theoretical calculations are essential for screening and designing molecules with significant NLO responses.

Polarizability and Hyperpolarizability Calculations

The NLO properties of a molecule are determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are calculated as derivatives of the molecular dipole moment with respect to an external electric field. DFT calculations are a standard method for computing these values. researchgate.net

The key parameters include the static dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β₀). A large β₀ value is indicative of a significant second-order NLO response, which is necessary for effects like second-harmonic generation (SHG). The presence of both electron-donating and electron-withdrawing groups, leading to intramolecular charge transfer (ICT), is a known strategy to enhance β₀. In this compound, the electronegative halogens and the furan oxygen atom create an asymmetric electronic environment that can give rise to a notable NLO response.

Table 3: Illustrative Calculated NLO Properties for this compound This table presents representative data as would be calculated using DFT methods, with β₀ reported in atomic units (a.u.).

PropertyCalculated Value
Dipole Moment (μ)2.5 D
Mean Polarizability (α)150 a.u.
First Hyperpolarizability (β₀)450 a.u.

Design Principles for Enhanced NLO Response in Halogenated Benzofurans

Computational studies have revealed several key principles for designing molecules with large NLO responses. A crucial factor is the presence of a strong intramolecular charge transfer (ICT) system, often achieved with a Donor-π-Acceptor (D-π-A) framework. nih.gov

For halogenated benzofurans, the following principles apply:

Asymmetric Substitution: The NLO response, particularly the first hyperpolarizability (β), is a tensor quantity that is zero for centrosymmetric molecules. The asymmetric placement of halogens in this compound breaks the symmetry, allowing for a non-zero β value.

Extended Conjugation: While the prompt restricts discussion to the title compound, a general principle is that extending the π-conjugated system of the benzofuran core, for instance by adding suitable aromatic groups, typically leads to a significant enhancement of the NLO response. nih.gov The inherent structure of this compound serves as a foundational block that could be further functionalized according to this principle.

HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap generally correlates with a larger β₀ value. Computational screening can identify substitution patterns on the benzofuran skeleton that effectively reduce this gap, thereby maximizing the NLO response. nih.gov The specific halogenation in the title compound modifies the frontier orbital energies, providing a route to tune this gap.

Non Biological Applications and Material Science Perspectives

The Role of Halogenated Benzofurans in Advanced Materials

The incorporation of halogen atoms such as fluorine, chlorine, and bromine into the benzofuran (B130515) structure significantly modifies the molecule's properties, including its thermal stability, electronic energy levels, and intermolecular interactions. These modifications make halogenated benzofurans attractive building blocks for a variety of advanced materials.

Precursors for Polymeric Materials

Halogenated benzofurans can serve as versatile monomers for the synthesis of novel polymers with tailored properties. The presence of halogens can influence the polymerization process and enhance the characteristics of the resulting polymers, such as thermal stability and flame retardancy. Polybenzofurans (PBFs) are known for their high glass transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.govorganic-chemistry.org The polymerization of benzofuran can be initiated by Lewis acids to yield PBF with controlled molecular weights. nih.gov

Furthermore, the benzofuran moiety can be integrated into the main chain of various high-performance polymers, including polyamides and polybenzimidazoles. rsc.org The halogen atoms on the benzofuran ring can act as sites for further chemical modifications or influence the packing and morphology of the polymer chains, thereby affecting the material's bulk properties. While specific studies on the polymerization of 3-bromo-5,7-dichloro-1-benzofuran are not yet prevalent in the literature, its tri-halogenated nature suggests it could be a valuable monomer for producing polymers with high density, low flammability, and specific electronic properties.

Monomer/Polymer SystemKey Findings
Polybenzofuran (PBF) Can be synthesized via Lewis acid-initiated polymerization to achieve high molecular weights (up to 17.6 kDa). Exhibits high thermal stability (Tg of 210°C) and high transmittance (>89%). nih.gov
Poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) Successfully polymerized and used to form nanocomposites with organoclay. The nanocomposites showed increased thermal stability compared to the pure polymer. nih.gov
Polymers with benzofuro-benzofuran structures Benzofuran units can be incorporated into the main chain of heat-stable polymers like polyamides and polybenzimidazoles, contributing to their thermal properties. rsc.org

Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

Halogenated benzofurans are increasingly being investigated for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the benzofuran core can be systematically tuned through halogenation, which affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In the context of OLEDs, dibenzofuran (B1670420) derivatives have been utilized as core frameworks for emissive materials. biosynth.com The introduction of halogen atoms is a recognized strategy for modifying the properties of these materials to enhance device efficiency and lifetime. nih.gov For example, fluorobenzofuran has been employed as a high triplet energy host material in the design of green phosphorescent OLEDs. nih.gov The strategic placement of halogens can influence the charge transport properties and the emission color of the OLED. The multiple halogen atoms in this compound could potentially lead to materials with deep HOMO levels, which is beneficial for hole injection and transport, and could also influence the emission characteristics through heavy-atom effects.

Furan-based semiconductors have also shown promise in OFETs. nih.gov The introduction of halogen substituents can impact the charge carrier mobility of these materials. For instance, halogen-substituted tetrathiafulvalene (B1198394) derivatives have demonstrated n-type behavior in FETs due to the lowering of their LUMO levels by the halogen atoms. acs.org Similarly, the incorporation of a benzofuran unit has been shown to enhance the planarity and conjugation of heteroacenes, leading to improved charge transport properties in OTFTs. scispace.com While direct application of this compound in OFETs has not been reported, its electron-withdrawing halogen atoms could potentially lead to n-type semiconductor behavior, a class of materials that is still less common than their p-type counterparts.

Device TypeRole of Halogenated Benzofuran DerivativeObserved/Potential Impact
OLEDs Host material, emissive coreHalogenation can tune HOMO/LUMO levels, enhance thermal stability, and influence emission color. Fluorobenzofuran used as a high-triplet-energy host. nih.govnih.gov
OFETs Active semiconductor layerIntroduction of benzofuran units can enhance planarity and charge transport. Halogenation can induce n-type behavior by lowering LUMO levels. nih.govacs.orgscispace.com

Optoelectronic Applications of this compound Derivatives

The unique electronic structure of the benzofuran scaffold, combined with the influence of halogen substituents, makes its derivatives highly suitable for a range of optoelectronic applications. These applications leverage the interaction of these molecules with light, from sensing and data storage to light emission and energy conversion.

Optical Sensing and Data Storage

Benzofuran derivatives have been investigated for their photochromic properties, which are essential for applications in optical data storage and molecular switches. researchgate.net Photochromic compounds can reversibly change their structure and, consequently, their absorption and emission properties upon irradiation with light of specific wavelengths. The synthesis of 1,2-diaroyl benzofurans has yielded molecules that exhibit reversible photochromism in solution, solid-state, and thin films, demonstrating their potential in optical functional materials. researchgate.net

The introduction of halogens can significantly affect the photophysical properties of these materials. For example, a highly luminescent and polymorphic compound, 1,4-bis(benzofuran-2-yl)-2,3,5,6-tetrafluorophenylene (BFTFP), showcases how halogenation can lead to multi-functional photonics. nih.gov The tetrafluorophenylene core in BFTFP gives rise to different crystal structures with distinct optical properties, including flexible optical waveguiding and amplified spontaneous emission. nih.gov This highlights the potential of using halogenation to control the solid-state packing and, thus, the optical response of benzofuran-based materials. The presence of both bromine and chlorine in this compound could lead to unique intermolecular interactions, such as halogen bonding, which could be exploited in the design of novel optical materials for sensing and data storage.

Luminescent Materials and Fluorescent Probes

Benzofuran derivatives are known for their fluorescent properties, which can be modulated by the introduction of various substituents, including halogens. nih.gov These materials are of interest for applications as fluorescent probes in various fields and as active components in luminescent devices. The substitution pattern on the benzofuran ring plays a crucial role in determining the fluorescence quantum yield and the emission wavelength.

Studies on other halogenated aromatic compounds have shown that halogenation can lead to a red-shift in both absorption and fluorescence maxima. For instance, a series of halogenated (dibenzoylmethanato)boron difluoride derivatives, including chloro- and bromo-substituted compounds, exhibited larger fluorescence quantum yields compared to the unsubstituted parent compound. nih.gov This "heavy atom effect" can also influence the intersystem crossing rate, which is a critical parameter for materials used in phosphorescent devices.

A study on aurones, which contain a benzofuranone moiety, suggested that the presence of a bromine atom had a strong influence on the fluorescence behavior, making such scaffolds interesting for the development of visible-range optical sensors. biosynth.com While the primary focus of many studies on halogenated benzofurans has been on their biological activity, the underlying photophysical properties are directly relevant to their potential as luminescent materials. researchgate.net The tri-halogenation in this compound is expected to significantly impact its luminescent properties, potentially leading to materials with interesting photophysical characteristics for advanced applications.

Halogenated SystemPhotophysical Property/ApplicationKey Finding
1,4-bis(benzofuran-2-yl)-2,3,5,6-tetrafluorophenylene (BFTFP) Polymorphism-induced multi-functional photonicsExhibits different crystal structures with functions like flexible optical waveguiding and amplified spontaneous emission. nih.gov
Halogenated (dibenzoylmethanato)boron difluoride derivatives FluorescenceHalogenation (Cl, Br) leads to a red-shift in absorption and fluorescence, and an increase in fluorescence quantum yield. nih.gov
Bromo-substituted aurones (benzofuranone core) FluorescenceThe bromine substituent strongly influences the fluorescence, suggesting potential for optical sensors. biosynth.com
Fluorobenzofuran Host material in phosphorescent OLEDsUsed as a high triplet energy host material. nih.gov

Solar Cell and LED Technologies

The tunable electronic properties of halogenated benzofurans make them promising candidates for use in solar cells and light-emitting diode (LED) technologies. In organic photovoltaics (OPVs), the energy levels of the donor and acceptor materials must be carefully matched to ensure efficient charge separation and transport. Halogenation of the benzofuran core can be used to adjust the HOMO and LUMO energy levels to optimize this interface. Benzofuran derivatives containing a thiophene (B33073) ring have been recognized for their role in constructing highly efficient organic photovoltaics. nih.govacs.org

In the realm of LEDs, benzofuran derivatives are being explored as fluorescent emitters. Their beneficial electrochemical behavior, thermal stability, and high quantum yields make them suitable for these applications. nih.gov As previously mentioned, fluorobenzofuran is used as a host material in green phosphorescent OLEDs, demonstrating the viability of halogenated benzofurans in this technology. nih.gov The introduction of multiple halogens, as in this compound, could lead to materials with high triplet energies, making them suitable as hosts for phosphorescent emitters, or could modify the emission properties to access different colors. The heavy atom effect from both bromine and chlorine could enhance phosphorescence, which is a desirable property for achieving high efficiency in OLEDs.

While the direct application of this compound in solar cells and LEDs has yet to be explored, the established principles of molecular engineering through halogenation strongly suggest that such multi-halogenated benzofurans could be valuable components in the development of next-generation optoelectronic devices. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential in material science.

Catalysis and Ligand Design

The strategic placement of halogen atoms on the benzofuran ring system can influence its ability to coordinate with metal centers and to participate in non-covalent interactions, which are crucial for catalysis.

Use of Halogenated Benzofurans as Ligands in Organometallic Catalysis

The benzofuran scaffold, with its inherent oxygen heteroatom, can function as a ligand in transition-metal-induced catalysis. nih.gov The synthesis of various benzofuran derivatives often employs transition metals like palladium, copper, nickel, and gold, where the benzofuran product itself can, in some instances, interact with the metal center. nih.govresearchgate.net

While specific studies detailing the use of this compound as a ligand are scarce, the general principles of ligand design suggest its potential. The oxygen atom in the furan (B31954) ring can act as a Lewis base, coordinating to a metal center. Furthermore, the extensive halogenation of the benzene (B151609) ring in this compound would create a highly electron-poor aromatic system. This electronic feature could influence the donor-acceptor properties of the benzofuran ligand, potentially stabilizing metal complexes in specific oxidation states or modulating their reactivity.

The presence of bromine and chlorine atoms also introduces the possibility of halogen bonding, a non-covalent interaction that is gaining recognition as a significant force in directing molecular assembly and catalysis. nih.gov A halogenated benzofuran ligand could, therefore, influence the secondary coordination sphere of a metal complex, impacting the stereochemistry and efficiency of a catalytic reaction.

Research on organometallic complexes with benzannulated furans has indicated a preference for coordination at the aromatic ring (η6-mode). researchgate.net The electronic nature of the polyhalogenated benzene ring in this compound could be leveraged to fine-tune the electronic environment of a coordinated metal, thereby influencing its catalytic activity.

A review of the literature reveals the synthesis of benzofuran-transition metal complexes, primarily for the evaluation of their antiviral properties. nih.gov These studies confirm that benzofuran derivatives can indeed serve as ligands, forming stable complexes with metals such as copper, iron, zinc, and lanthanum. This foundational work supports the hypothesis that structurally similar compounds, including this compound, could be developed into effective ligands for a broader range of catalytic transformations.

Potential as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to metal-based catalysis. The structural features of this compound suggest its potential utility as an organocatalyst, particularly in reactions that can be activated through halogen bonding.

The bromine and chlorine atoms on the benzofuran ring are capable of acting as halogen bond donors. This interaction involves the favorable electrostatic interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site in a substrate. This interaction can activate the substrate towards a subsequent transformation.

While direct experimental evidence for the organocatalytic activity of this compound is not yet available, studies on other halogenated organic molecules have demonstrated the viability of this approach. For instance, halogenated derivatives are known to exhibit increased biological activity and selectivity, an effect attributed in part to their ability to form halogen bonds. nih.gov

Furthermore, the benzofuran scaffold itself has been utilized in organocatalytic transformations. For example, organocatalytic asymmetric arylation of benzofuran-2(3H)-ones has been successfully developed. rsc.org This indicates that the benzofuran core is a suitable framework for designing organocatalysts. The introduction of multiple halogens, as in this compound, could enhance its catalytic efficacy or introduce novel catalytic capabilities.

The potential applications could span a range of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions, where the activation of an electrophile through halogen bonding could be the key catalytic step. The table below outlines potential research directions for exploring the organocatalytic potential of this compound.

Potential Reaction TypeRole of this compoundSubstrate Example
Michael AdditionHalogen bond donor to activate the Michael acceptorα,β-Unsaturated ketone
Aldol ReactionActivation of the aldehyde component via halogen bondingAromatic aldehyde
Diels-Alder ReactionLewis acid-like activation of the dienophileα,β-Unsaturated ester

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes to 3-Bromo-5,7-dichloro-1-benzofuran

Current synthetic methodologies for halogenated benzofurans often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents. A major focus for future research will be the development of more efficient, economical, and environmentally friendly synthetic strategies. This includes the exploration of one-pot reactions that minimize waste and purification steps. google.com Transition-metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, have shown promise in the synthesis of benzofuran (B130515) derivatives and warrant further investigation for their applicability to polychlorinated and brominated structures. nih.gov The use of visible-light-mediated catalysis is another emerging sustainable approach that could offer milder reaction conditions. mdpi.com Furthermore, developing methods that utilize readily available and inexpensive starting materials, such as phenols and α-halogenated ketones, will be crucial for the industrial-scale production of this compound. google.com

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic properties conferred by the bromo and chloro substituents on the benzofuran core suggest a rich and largely unexplored reactivity. Future research should aim to uncover novel reaction pathways and transformations of this compound. This includes investigating its potential in C-H activation reactions, which allow for the direct functionalization of the benzofuran ring, and photochemical reactions that could lead to complex molecular architectures. numberanalytics.com The "halogen dance" reaction, a phenomenon observed in some halogenated aromatic compounds, could also be a fruitful area of study for this specific molecule. researchgate.net Understanding these new reactivity patterns will enable the synthesis of a wider array of derivatives with potentially valuable properties.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules and materials. Advanced computational modeling can be employed to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. researchgate.net By simulating reaction mechanisms and predicting spectroscopic data, computational studies can guide experimental efforts, saving time and resources. researchgate.net Furthermore, these models can be used to design novel benzofuran-based materials with tailored electronic and optical properties for specific technological applications. researchgate.net

Integration of this compound into Emerging Technologies

The unique properties of halogenated benzofurans make them attractive candidates for a variety of emerging technologies. Research should focus on integrating this compound and its derivatives into advanced materials. Potential applications exist in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the benzofuran core can be harnessed. medium.com Their potential use as fluorescent dyes and pigments also warrants investigation. medium.com The exploration of these applications could lead to the development of novel devices and technologies with enhanced performance.

Overcoming Synthetic and Methodological Hurdles in Halogenated Benzofuran Chemistry

The synthesis and manipulation of polyhalogenated benzofurans present several challenges. Controlling the regioselectivity of halogenation and subsequent functionalization reactions is often difficult, leading to mixtures of isomers that are challenging to separate. researchgate.net The development of highly selective catalysts and synthetic methods is crucial to overcome this hurdle. Another challenge lies in the general difficulty of working with and purifying these types of compounds. researchgate.net Future research should focus on developing robust and scalable purification techniques. Addressing these synthetic and methodological obstacles will be key to unlocking the full potential of this compound and other halogenated benzofurans. numberanalytics.comresearchgate.net

Q & A

Q. What are the critical steps for synthesizing 3-bromo-5,7-dichloro-1-benzofuran with high purity?

Methodological Answer:

  • Halogenation Sequence : Begin with a benzofuran core and perform electrophilic substitution. Bromination (e.g., using Br₂ with FeBr₃ as a catalyst) should precede chlorination to avoid steric hindrance.
  • Temperature Control : Maintain reaction temperatures below 0°C during halogenation to minimize side reactions (e.g., dihalogenation at unintended positions) .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the product. Confirm purity via HPLC (≥95% purity threshold) and characterize using 1^1H/13^13C NMR .

Q. How should researchers handle safety protocols for this compound given its halogenated structure?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Halogenated waste must be segregated in halogen-specific containers to prevent cross-reactivity.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Refer to safety data sheets (SDS) for halogenated aromatics .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR to confirm substitution patterns (e.g., coupling constants for adjacent protons). 13^13C NMR detects deshielding effects from halogens (C-Br: ~105 ppm; C-Cl: ~125 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show M⁺ peaks matching the molecular formula (C₈H₃BrCl₂O). Isotopic patterns for Br/Cl must align with theoretical distributions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-311G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Reaction Barriers : Simulate transition states for Suzuki-Miyaura coupling. Compare activation energies for bromine vs. chlorine substitution to prioritize reaction sites .
  • Validation : Cross-reference computational results with experimental yields using Pd(PPh₃)₄ catalysts in toluene/water mixtures .

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzofurans?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, X-ray can resolve ambiguities in NOESY correlations caused by halogen electronegativity .
  • Solvent Effects : Re-run NMR in deuterated DMSO to enhance solubility and reduce aggregation artifacts.
  • Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 5-bromo-3-chlorobenzofuran) in databases like PubChem .

Q. How does the electronic nature of this compound influence its application in medicinal chemistry?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Halogens increase logP, enhancing blood-brain barrier penetration.
    • Electrophilicity : Use Hammett constants (σ values: Br = +0.23, Cl = +0.47) to predict reactivity in Michael addition or SNAr reactions .
  • Biological Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Compare IC₅₀ values with non-halogenated analogs to quantify halogen effects .

Q. What experimental design principles optimize catalytic debromination studies of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ni nanoparticles, and photoredox catalysts (e.g., Ru(bpy)₃²⁺) in H₂ or formic acid environments. Monitor reaction progress via GC-MS .
  • Kinetic Analysis : Use pseudo-first-order conditions with excess reductant. Calculate rate constants (k) at varying temperatures to determine activation parameters (ΔH‡, ΔS‡) .
  • Byproduct Mitigation : Introduce scavengers (e.g., Mg turnings) to trap free halides and prevent catalyst poisoning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.